(5-Bromo-2-isopropylpyridin-3-yl)boronic acid
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Overview
Description
(5-Bromo-2-isopropylpyridin-3-yl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is substituted with a bromine atom and an isopropyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-isopropylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding bromopyridine derivative. One common method is the Miyaura borylation reaction, which involves the reaction of 5-bromo-2-isopropylpyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to control reaction parameters precisely, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-isopropylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium carbonate, used to facilitate the borylation and coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(5-Bromo-2-isopropylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (5-Bromo-2-isopropylpyridin-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in organic synthesis.
4-Bromophenylboronic Acid: Similar structure but with a bromine atom on the phenyl ring instead of the pyridine ring.
2-Isopropylphenylboronic Acid: Similar structure but with an isopropyl group on the phenyl ring instead of the pyridine ring.
Uniqueness
(5-Bromo-2-isopropylpyridin-3-yl)boronic acid is unique due to the presence of both a bromine atom and an isopropyl group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where other boronic acids may not be as effective .
Properties
Molecular Formula |
C8H11BBrNO2 |
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Molecular Weight |
243.90 g/mol |
IUPAC Name |
(5-bromo-2-propan-2-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H11BBrNO2/c1-5(2)8-7(9(12)13)3-6(10)4-11-8/h3-5,12-13H,1-2H3 |
InChI Key |
MVIILQHHNYPOFJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1C(C)C)Br)(O)O |
Origin of Product |
United States |
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